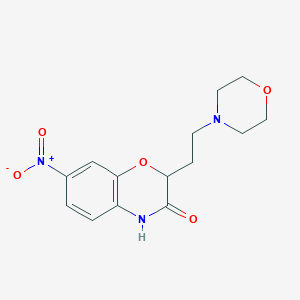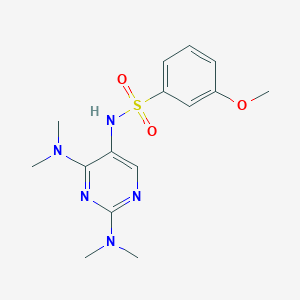
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives are generally synthesized using organolithium reagents . The reaction involves nucleophilic attack on the pyrimidine ring, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring substituted at the 2 and 4 positions with dimethylamino groups, a sulfonamide group attached to a methoxybenzene ring at the N-1 position.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique
Anti-Fibrosis Activity
Field
Application Summary
Pyrimidine derivatives have been found to exhibit anti-fibrotic activities . They have been used in the design of privileged structures in medicinal chemistry .
Methods of Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Inhibition of Nitric Oxide Production
Field
Application Summary
5-substituted 2-amino-4,6-dichloropyrimidines have been found to inhibit immune-activated nitric oxide (NO) production .
Methods of Application
The compounds were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide .
Results
Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC50 of 2 µM .
Antiviral Activity
Field
Application Summary
2-amino-4,6-dichloropyrimidine has been found to inhibit replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups .
Methods of Application
The compound was found to prevent maturation of viral particles as viral proteins synthesized in the presence of this compound were not assembled into new virions .
Results
This represents a unique and very attractive mechanism of action for new antiviral drugs, especially in combination with other antiviral agents with the aim to suppress resistance development .
Inhibition of Dihydrofolate Reductase (DHFR)
Field
Application Summary
There is a large class of pharmacologically important pyrimidine derivatives that act as dihydrofolate reductase (DHFR) inhibitors .
Methods of Application
These compounds are used in the treatment of various diseases, including cancer, by inhibiting the enzyme DHFR .
Results
The inhibition of DHFR leads to a decrease in the synthesis of nucleotides and DNA, thereby inhibiting the growth of rapidly dividing cells .
Antimicrobial Activity
Field
Application Summary
Pyrimidine derivatives are known to exhibit antimicrobial activities .
Methods of Application
The antimicrobial activity of pyrimidine derivatives is typically evaluated using in vitro assays against a variety of bacterial and fungal strains .
Results
The results of these studies have shown that certain pyrimidine derivatives can effectively inhibit the growth of these microorganisms .
Antitumor Activity
Field
Application Summary
Pyrimidine derivatives have been reported to exhibit antitumor activities .
Methods of Application
The antitumor activity of pyrimidine derivatives is typically evaluated using in vitro and in vivo tumor models .
Results
Certain pyrimidine derivatives have been found to inhibit tumor growth and proliferation .
Propriétés
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-19(2)14-13(10-16-15(17-14)20(3)4)18-24(21,22)12-8-6-7-11(9-12)23-5/h6-10,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNYHEJZTBEPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2978923.png)
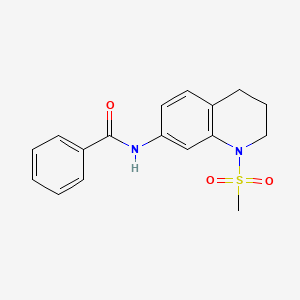
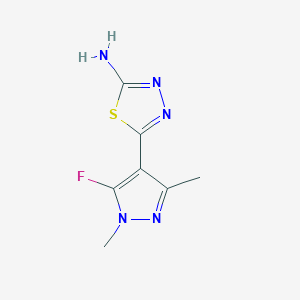
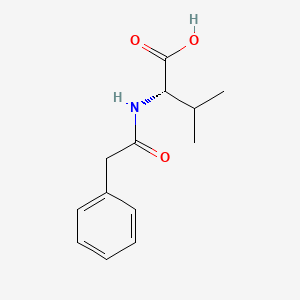
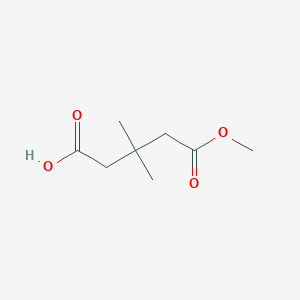
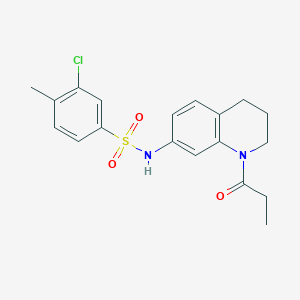
![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)
![2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide](/img/structure/B2978936.png)
![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2978937.png)
![4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2978939.png)
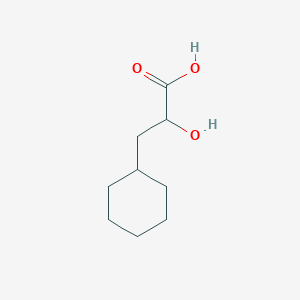
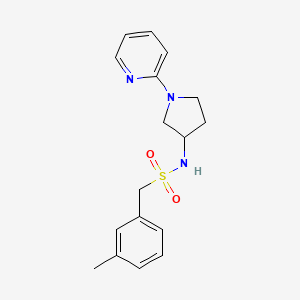
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2978944.png)
